molecular formula C21H14ClNO2 B5871491 5-(3-chlorophenyl)-N-naphthalen-2-ylfuran-2-carboxamide

5-(3-chlorophenyl)-N-naphthalen-2-ylfuran-2-carboxamide

Cat. No.: B5871491
M. Wt: 347.8 g/mol
InChI Key: CPJAJMIFAUKXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-N-naphthalen-2-ylfuran-2-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a furan ring, a naphthalene moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-N-naphthalen-2-ylfuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-N-naphthalen-2-ylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-(3-chlorophenyl)-N-naphthalen-2-ylfuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-naphthalen-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-naphthalen-2-ylfuran-2-carboxamide
  • 5-(3-chlorophenyl)-N-naphthalen-2-ylthiazole-2-carboxamide
  • 5-(3-chlorophenyl)-N-naphthalen-2-ylpyrrole-2-carboxamide

Uniqueness

5-(3-chlorophenyl)-N-naphthalen-2-ylfuran-2-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

5-(3-chlorophenyl)-N-naphthalen-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO2/c22-17-7-3-6-16(12-17)19-10-11-20(25-19)21(24)23-18-9-8-14-4-1-2-5-15(14)13-18/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJAJMIFAUKXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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